![molecular formula C22H22FN5O2 B6493880 1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one CAS No. 1296481-44-1](/img/structure/B6493880.png)
1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one is a synthetic compound often studied in medicinal chemistry for its potential therapeutic properties. This compound features a triazole ring, a fluorophenyl group, and a piperazine moiety, suggesting a multifaceted pharmacological profile.
Preparation Methods
Synthetic Routes
The synthesis of 1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one typically involves a multistep organic reaction:
Formation of the Triazole Ring: : Reacting 4-fluorophenyl azide with acetylene derivatives under copper-catalyzed conditions forms the 1,2,3-triazole ring.
Attachment to Piperazine: : The triazole intermediate is then reacted with piperazine derivatives, using appropriate coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Final Coupling: : The resultant product undergoes further coupling reactions with ethanone derivatives to obtain the final compound.
Industrial Production Methods
Industrial production methods would optimize these reactions for scale, likely involving:
Optimized Catalysts: : Utilizing more efficient and cost-effective catalysts to speed up the reactions.
Batch or Continuous Flow Process: : Depending on the yields and reaction kinetics, either batch processing or continuous flow might be employed.
Purification Techniques: : Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one undergoes several types of chemical reactions:
Types of Reactions
Oxidation: : The compound may undergo oxidation in the presence of strong oxidizing agents.
Reduction: : Reductive conditions could modify the triazole ring or other functional groups.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl or triazole moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: : Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)
Substitution Reagents: : Halogenating agents, organometallic reagents
Major Products
Oxidation Products: : Potential formation of carboxylic acids or other oxidized derivatives.
Reduction Products: : Possible formation of reduced triazole or hydrocarbon chains.
Substitution Products: : Formation of various substituted analogs depending on the reaction conditions.
Scientific Research Applications
This compound has been studied extensively in various scientific fields:
Chemistry
Analytical Chemistry: : Used as a reference or internal standard for chromatography and spectroscopy studies.
Organic Synthesis: : Employed as an intermediate in the synthesis of other complex molecules.
Biology
Biochemical Probes: : Utilized to investigate cellular pathways and enzyme activity.
Molecular Biology: : Used in the study of protein-ligand interactions and structure-activity relationships.
Medicine
Pharmacology: : Examined for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Toxicology: : Studied for its safety profile and potential toxic effects in biological systems.
Industry
Material Science: : Explored for its potential application in the development of novel materials with unique properties.
Agriculture: : Investigated for potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one typically involves:
Molecular Targets
Receptors: : May interact with specific cellular receptors, influencing signal transduction pathways.
Enzymes: : Potential inhibition or activation of target enzymes, affecting metabolic processes.
Pathways Involved
Signal Transduction: : Modulation of signaling pathways such as kinase or G-protein coupled receptors.
Gene Expression: : Influence on gene expression levels through interaction with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one can be compared to several other similar compounds:
Similar Compounds
1-(4-{4-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one
1-(4-{4-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one
1-(4-{4-[1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one
Highlighting Its Uniqueness
Fluorophenyl Group: : The presence of the fluorophenyl group may offer distinct pharmacokinetic or pharmacodynamic properties compared to the chloro, bromo, or methyl analogs.
Specific Binding Affinities: : Unique interaction profiles with target receptors or enzymes.
Properties
IUPAC Name |
1-[4-[4-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-15-21(24-25-28(15)20-9-5-18(23)6-10-20)22(30)27-13-11-26(12-14-27)19-7-3-17(4-8-19)16(2)29/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBULIALQUBBQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
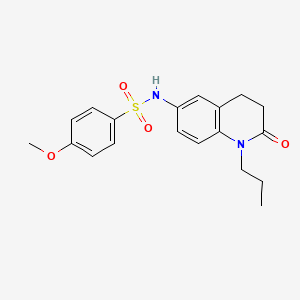
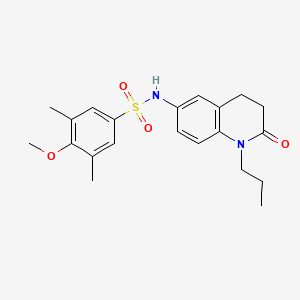
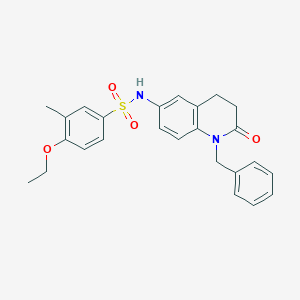
![4-methoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6493837.png)
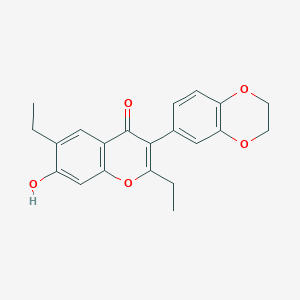
![N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6493842.png)
![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6493849.png)
![1-(azepan-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6493856.png)
![N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6493870.png)

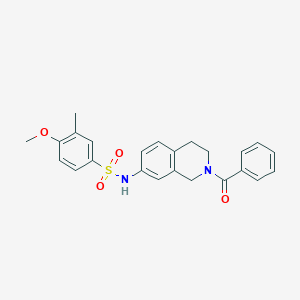
![1,3,5-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6493891.png)
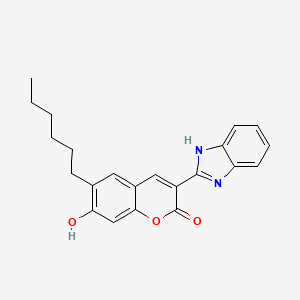
![6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one](/img/structure/B6493908.png)
